3-Chloro-2-fluorobenzaldehyde is an organic compound with the molecular formula and a molecular weight of 158.56 g/mol. It consists of a benzaldehyde structure where a chlorine atom is located at the 3-position and a fluorine atom at the 2-position on the aromatic ring. This compound is recognized for its utility in various chemical syntheses and as an intermediate in the production of pharmaceuticals and agrochemicals .
These reactions are crucial for synthesizing more complex organic molecules .
Several methods exist for synthesizing 3-chloro-2-fluorobenzaldehyde:
Uniqueness of 3-Chloro-2-Fluorobenzaldehyde:
This compound's unique combination of chlorine and fluorine substituents at specific positions allows for distinct reactivity patterns not found in other similar compounds, making it particularly valuable in synthetic chemistry and medicinal applications .
Interaction studies involving 3-chloro-2-fluorobenzaldehyde focus on its reactivity with various nucleophiles and electrophiles. These studies are essential for understanding its role in synthetic pathways and its potential biological interactions. For instance, research has indicated that it can interact with amino acids and other biomolecules, which could lead to novel therapeutic agents .
Property | Value |
---|---|
CAS Number | 85070-48-0 |
Molecular Formula | C₇H₄ClFO |
Molecular Weight | 158.56 g/mol |
IUPAC Name | 3-chloro-2-fluorobenzaldehyde |
SMILES | FC1=C(Cl)C=CC=C1C=O |
Appearance | Yellow liquid |
Purity (commercial) | ≥95% (GC) |
PubChem CID | 736335 |
Melting Point | 214°C |
The halogen-exchange (Halex) reaction is a cornerstone for introducing fluorine into aromatic systems. For 3-chloro-2-fluorobenzaldehyde, the transformation typically begins with 2,3-dichlorobenzonitrile, which undergoes nucleophilic aromatic substitution with potassium fluoride under the influence of a phase-transfer catalyst. This approach is favored for its atom economy and suitability for industrial scale-up.
Step | Reactants | Catalyst | Solvent | Temp (°C) | Yield (%) |
---|---|---|---|---|---|
Fluorination | 2,3-dichlorobenzonitrile + KF | Tetramethyl ammonium chloride | Tetramethylene sulfone | 160–240 | 78–79 |
A robust multi-step synthesis involves sequential fluorination, hydrolysis, reduction, and oxidation:
Step | Intermediate | Reagents/Conditions | Yield (%) |
---|---|---|---|
Hydrolysis | 2-fluoro-3-chlorobenzonitrile → 2-fluoro-3-chlorobenzoic acid | H₂SO₄ or HCl, AcOH, 155°C, 5 h | 91–93.5 |
Reduction | 2-fluoro-3-chlorobenzoic acid → 2-fluoro-3-chlorobenzyl alcohol | NaBH₄, ZnCl₂, THF, 60°C, 3 h | 90 |
Oxidation | 2-fluoro-3-chlorobenzyl alcohol → 3-chloro-2-fluorobenzaldehyde | Oxidant, solvent, catalyst | Not specified |
Phase-transfer catalysts (PTCs) are critical for efficient halogen exchange, facilitating the migration of fluoride ions into the organic phase and increasing reaction rates and yields. Common PTCs include tetramethyl ammonium chloride and 18-crown-6. The use of PTCs allows for:
Catalyst | Solvent | Yield (%) | Notes |
---|---|---|---|
Tetramethyl ammonium chloride | Tetramethylene sulfone | 78–79 | Industrially scalable |
18-crown-6 | Tetramethylene sulfone | 79 | Efficient at 160°C |
The hydrolysis of the nitrile intermediate to the carboxylic acid is a critical step. Comparative studies show:
Acid System | Yield (%) | Reaction Temp (°C) | Notes |
---|---|---|---|
H₂SO₄/AcOH | 93.5 | 155 | Preferred for yield |
HCl/AcOH | 91–92 | 154–155 | Slightly lower yield |
The synthesis of 3-chloro-2-fluorobenzaldehyde often involves nucleophilic aromatic substitution (SNAr) mechanisms, where halogen exchange occurs between chloro- and fluoro-substituted benzaldehydes. Kinetic studies reveal that these reactions follow a second-order dependence, with the rate-determining step involving the formation of a resonance-stabilized cyclohexadienyl anion intermediate [3] [4].
In a representative process, 2,6-dichlorobenzaldehyde undergoes fluorination using potassium fluoride at elevated temperatures (230°C). Gas chromatography analysis shows a 32% residual starting material, with 11% yield of 2,6-difluorobenzaldehyde and 41% yield of 2-chloro-6-fluorobenzaldehyde, highlighting competing substitution pathways [1]. The reactivity hierarchy of halogens (-F > -Cl > -Br > -I) directly influences reaction rates, as fluorine’s electronegativity enhances the stabilization of the anionic transition state [3].
Table 1: Kinetic Parameters in Halogen Exchange Reactions
Substrate | Temperature (°C) | Catalyst | Yield (%) | Major Product |
---|---|---|---|---|
2,6-Dichlorobenzaldehyde | 230 | KF (spray-dried) | 41 | 2-Chloro-6-fluorobenzaldehyde |
4-Chlorobenzaldehyde | 230 | KF | 49 | 2,4-Difluorobenzaldehyde |
The presence of electron-withdrawing groups (e.g., -NO₂) para or ortho to the reaction site accelerates substitution by stabilizing negative charge buildup during the transition state [4]. In contrast, meta-substituted derivatives exhibit slower kinetics due to reduced resonance stabilization [5].
Regioselectivity in 3-chloro-2-fluorobenzaldehyde synthesis is governed by electronic and steric interactions between adjacent halogens. Ortho-chloro substituents direct fluorine substitution to the para position via inductive effects, while fluorine’s strong electron-withdrawing nature deactivates the ring toward further electrophilic attack [6].
In mixed halogen systems (e.g., Cl and F), intramolecular halogen bonding between the electronegative fluorine and polarizable chlorine atoms influences product distribution. For instance, 2-chloro-6-fluorobenzaldehyde formation predominates over 2,6-difluorobenzaldehyde due to reduced steric strain between ortho fluorine and meta chlorine substituents [1]. Computational models suggest that halogen-halogen distances below 3.4 Å foster repulsive interactions, favoring substitution at positions with minimal steric overlap [3].
Key Factors in Regioselectivity:
The transition state in SNAr reactions involving 3-chloro-2-fluorobenzaldehyde precursors is characterized by partial bond formation between the nucleophile (e.g., F⁻) and the aromatic carbon, coupled with simultaneous cleavage of the carbon-chlorine bond. Density functional theory (DFT) calculations reveal a planar cyclohexadienyl anion intermediate, where negative charge density is delocalized across the aromatic ring and stabilized by ortho-fluorine substituents [4] [5].
In reductive elimination steps, the leaving group (Cl⁻) departs via a concerted mechanism, restoring aromaticity. Kinetic isotope effect studies demonstrate that deuterium substitution at the reaction site reduces the rate constant by a factor of 2.3, confirming that C-H bond cleavage is not rate-limiting [5]. Instead, the energy barrier correlates with the stability of the anionic intermediate, which is enhanced by electron-withdrawing groups [3].
Transition State Features:
Irritant